molecular formula C28H31FN2O4S B289345 6-tert-butyl-N-(2,5-dimethoxyphenyl)-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

6-tert-butyl-N-(2,5-dimethoxyphenyl)-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Numéro de catalogue B289345
Poids moléculaire: 510.6 g/mol
Clé InChI: PEALLTNLZKCSFM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-tert-butyl-N-(2,5-dimethoxyphenyl)-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, commonly known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a crucial role in the development and survival of B cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B cell malignancies and autoimmune diseases.

Mécanisme D'action

TAK-659 binds to the ATP-binding site of BTK and inhibits its activity. BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a crucial role in the development and survival of B cells. Inhibition of BTK by TAK-659 leads to inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
TAK-659 has been shown to inhibit BTK activity and downstream signaling pathways in B cells, leading to inhibition of cell survival and proliferation. TAK-659 has also been shown to induce apoptosis in B cell malignancies and inhibit the growth of xenografts in mice. In addition, TAK-659 has been shown to enhance the anti-tumor activity of chemotherapy drugs in preclinical models.

Avantages Et Limitations Des Expériences En Laboratoire

TAK-659 is a potent and selective inhibitor of BTK, with low nanomolar potency in biochemical and cellular assays. TAK-659 has also shown favorable pharmacokinetic properties in preclinical studies, with good oral bioavailability and long half-life. However, TAK-659 has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
List of

Orientations Futures

1. Clinical trials of TAK-659 in B cell malignancies and autoimmune diseases.
2. Combination therapy of TAK-659 with other targeted therapies or chemotherapy drugs.
3. Development of biomarkers to predict response to TAK-659.
4. Investigation of the mechanism of resistance to TAK-659 and development of strategies to overcome resistance.
5. Evaluation of the safety and efficacy of TAK-659 in combination with immunotherapy agents.
6. Investigation of the role of BTK inhibition in other diseases, such as allergic and inflammatory disorders.

Méthodes De Synthèse

The synthesis of TAK-659 involves several steps, starting from commercially available starting materials. The first step is the synthesis of the key intermediate, 6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, which is then coupled with 2,5-dimethoxyaniline and 4-fluorobenzoyl chloride to yield the final product. The synthesis has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.

Applications De Recherche Scientifique

TAK-659 has been extensively studied in preclinical models of B cell malignancies and autoimmune diseases. In a study published in the journal Blood, TAK-659 was shown to inhibit BTK activity and downstream signaling pathways in primary chronic lymphocytic leukemia (CLL) cells and CLL cell lines. TAK-659 also induced apoptosis (programmed cell death) in CLL cells and inhibited the growth of CLL xenografts in mice.
In another study published in the journal Cancer Research, TAK-659 was shown to inhibit the growth of diffuse large B cell lymphoma (DLBCL) cell lines and xenografts in mice. TAK-659 also enhanced the anti-tumor activity of the chemotherapy drug rituximab in DLBCL xenografts.

Propriétés

Formule moléculaire

C28H31FN2O4S

Poids moléculaire

510.6 g/mol

Nom IUPAC

6-tert-butyl-N-(2,5-dimethoxyphenyl)-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C28H31FN2O4S/c1-28(2,3)17-8-12-20-23(14-17)36-27(31-25(32)16-6-9-18(29)10-7-16)24(20)26(33)30-21-15-19(34-4)11-13-22(21)35-5/h6-7,9-11,13,15,17H,8,12,14H2,1-5H3,(H,30,33)(H,31,32)

Clé InChI

PEALLTNLZKCSFM-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=C(C=CC(=C3)OC)OC)NC(=O)C4=CC=C(C=C4)F

SMILES canonique

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=C(C=CC(=C3)OC)OC)NC(=O)C4=CC=C(C=C4)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.